molecular formula C16H13N5O B11073741 Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]-

Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]-

Cat. No.: B11073741
M. Wt: 291.31 g/mol
InChI Key: CIJZCXINQPPTDT-AATRIKPKSA-N
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Description

Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]- is a complex organic compound featuring a phenol group, a triazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]- typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]- has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: Disrupts microbial cell membranes or interferes with essential biochemical pathways.

    Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the phenol, triazine, and pyridine moieties in Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]- imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]-, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

2-[4-amino-6-[(E)-2-pyridin-4-ylethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C16H13N5O/c17-16-20-14(6-5-11-7-9-18-10-8-11)19-15(21-16)12-3-1-2-4-13(12)22/h1-10,22H,(H2,17,19,20,21)/b6-5+

InChI Key

CIJZCXINQPPTDT-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=NC=C3)N)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=NC=C3)N)O

Origin of Product

United States

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